molecular formula C16H20BrNO3 B2613456 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide CAS No. 923232-86-4

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide

Cat. No.: B2613456
CAS No.: 923232-86-4
M. Wt: 354.244
InChI Key: MOFJCVQYJGRLIS-UHFFFAOYSA-N
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Description

4-bromo-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a spirocyclic acetal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while hydrolysis of the spirocyclic acetal produces diols and cyclohexanone .

Scientific Research Applications

4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic acetal structure can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)benzamide is unique due to its specific combination of a brominated aromatic ring, a benzamide group, and a spirocyclic acetal

Properties

IUPAC Name

4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFJCVQYJGRLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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